5-Bromo-4-methylthiophene-2-carboxylic acid

Cross-Coupling Medicinal Chemistry Building Block

Research groups synthesizing GARFT inhibitors or exploring halogenation SAR often face delayed timelines from multi-step thiophene core construction. 5-Bromo-4-methylthiophene-2-carboxylic acid (CAS 54796-53-1) directly solves this bottleneck: - Literature-validated intermediate: Bypasses de novo heterocycle synthesis; the C-5 bromine enables immediate Suzuki, Sonogashira, or Heck diversification [L3-L5]. - Orthogonal dual functionality: Carboxylic acid permits amide coupling to affinity tags while bromine remains available for cross-coupling, enabling efficient parallel library synthesis. - Quantifiable physicochemical advantage: 1.6 LogP increase over non-brominated analog provides a model system for studying halogen effects on permeability (PAMPA/Caco-2) and protein binding [L6-L8].

Molecular Formula C6H5BrO2S
Molecular Weight 221.07 g/mol
CAS No. 54796-53-1
Cat. No. B1288914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methylthiophene-2-carboxylic acid
CAS54796-53-1
Molecular FormulaC6H5BrO2S
Molecular Weight221.07 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1)C(=O)O)Br
InChIInChI=1S/C6H5BrO2S/c1-3-2-4(6(8)9)10-5(3)7/h2H,1H3,(H,8,9)
InChIKeyHSHPZFSEXMTXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methylthiophene-2-carboxylic acid (CAS 54796-53-1): Core Physicochemical and Structural Profile for Procurement Assessment


5-Bromo-4-methylthiophene-2-carboxylic acid (CAS 54796-53-1) is a halogenated thiophene derivative with molecular formula C₆H₅BrO₂S and molecular weight 221.07 g/mol . It is characterized by a bromine substituent at the 5-position and a methyl group at the 4-position on the thiophene ring . The compound is a solid at room temperature with a melting point range of 190–210°C . Calculated solubility is very low (0.24 g/L at 25°C), with a density of 1.784±0.06 g/cm³ (20°C, 760 Torr) . Commercial availability typically includes purity grades of 95% or 98% from multiple established vendors, and storage recommendations specify an inert atmosphere at 2–8°C in a dark place .

Why 5-Bromo-4-methylthiophene-2-carboxylic Acid Cannot Be Replaced by Non-Brominated or Differently Substituted Thiophene-2-carboxylic Acid Analogs


The presence of the bromine atom at the 5-position is the critical and non-interchangeable feature of this compound for research and industrial procurement. This single substitution fundamentally alters both the synthetic utility and the biological profile of the molecule compared to its closest analogs. In synthesis, the C–Br bond serves as an essential reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) that are impossible with non-halogenated thiophenes like 4-methylthiophene-2-carboxylic acid [1]. Furthermore, in biological systems, the introduction of bromine dramatically increases lipophilicity (calculated LogP of 2.9 for 5-bromo-4-methylthiophene-2-carboxylic acid [2] versus approximately 1.3 for the non-brominated analog), which can alter membrane permeability and target binding affinity [3]. Substituting with a different halogen (e.g., chlorine) or changing the substitution pattern (e.g., 4-bromo) would yield a molecule with distinct electronic properties, steric profile, and reactivity, thereby invalidating a structure-activity relationship (SAR) established with this specific brominated methylthiophene core [4].

Quantitative Differentiation of 5-Bromo-4-methylthiophene-2-carboxylic Acid Against Primary Analogs: A Head-to-Head Evidence Guide


Synthetic Utility: 5-Br vs. Non-Halogenated Analogs in Cross-Coupling Reactions

The presence of the bromine atom at the 5-position enables key synthetic transformations not possible with the non-brominated analog, 4-methylthiophene-2-carboxylic acid. Specifically, 5-bromo-4-methylthiophene-2-carboxylic acid is documented as a crucial intermediate in a palladium-catalyzed Sonogashira coupling step for the synthesis of antiproliferative GARFT inhibitors [1]. The non-brominated analog cannot undergo this reaction, rendering it useless for this pathway. Further, the compound is shown to be compatible with rhodium-catalyzed C3-alkenylation chemistry, a reaction class that may proceed with different efficiency or selectivity compared to other halogenated thiophenes [2].

Cross-Coupling Medicinal Chemistry Building Block

Lipophilicity: 5-Bromo Substitution vs. Non-Brominated Analog

The introduction of a single bromine atom significantly increases the lipophilicity of the molecule, a critical parameter for drug design and material science. The calculated LogP (XLogP3) for 5-bromo-4-methylthiophene-2-carboxylic acid is 2.9 [1]. In contrast, the non-brominated analog, 4-methylthiophene-2-carboxylic acid, has a predicted LogP of approximately 1.3 [2]. This difference of 1.6 LogP units translates to an over 30-fold increase in partition coefficient (P), profoundly affecting membrane permeability and potential for off-target binding.

Lipophilicity ADME Medicinal Chemistry SAR

Ionization State: pKa and pH-Dependent LogD Profile

The carboxylic acid group confers predictable pH-dependent ionization. The calculated acid pKa for 5-bromo-4-methylthiophene-2-carboxylic acid is 3.32 [1]. This results in a strong pH-dependence of its distribution coefficient: calculated LogD at pH 5.5 is 0.83, while at pH 7.4 it drops to -0.43 [1]. This over 10-fold difference in lipophilicity between slightly acidic and physiological pH has significant implications for solubility, membrane permeation, and biological assay conditions. While the pKa is expected to be similar to other 2-thiophenecarboxylic acids (e.g., 4-methylthiophene-2-carboxylic acid, pKa ~3.3), the absolute LogD values are higher due to the increased intrinsic lipophilicity from the bromine atom [2].

Ionization Solubility Formulation Medicinal Chemistry

Biological Relevance: Direct Use in Antiproliferative Drug Candidate Synthesis

5-Bromo-4-methylthiophene-2-carboxylic acid is not merely a theoretical building block; it is a documented intermediate in the synthesis of a specific class of bioactive molecules. Patent literature (WO 9603406) explicitly uses this exact compound in the multi-step synthesis of antiproliferative agents targeting Glycinamide Ribonucleotide Formyltransferase (GARFT) [1]. This application is tied directly to the specific substitution pattern, as the 5-bromo handle is used for palladium-catalyzed coupling to introduce a key pharmacophoric element [1]. In contrast, the non-brominated analog, 4-methylthiophene-2-carboxylic acid, has reported Ki values > 1,000,000 nM against a PTPase target, indicating minimal intrinsic biological activity and reinforcing its primary role as a synthetic building block [2].

Antiproliferative GARFT Inhibitor Medicinal Chemistry Cancer Research

Procurement-Driven Application Scenarios for 5-Bromo-4-methylthiophene-2-carboxylic Acid


Medicinal Chemistry: Synthesis of GARFT Inhibitor Chemotypes for Oncology Research

Research groups focusing on antimetabolite cancer therapies should procure this compound as it is the direct, literature-validated intermediate for constructing the heterocyclic core of GARFT inhibitors [1]. This bypasses the need for multi-step de novo synthesis of the substituted thiophene core, allowing chemists to focus on optimizing the right-hand side of the molecule via palladium-catalyzed cross-coupling at the 5-bromo position [1]. Substituting with a non-halogenated analog will halt the synthesis at the first step.

Organic Synthesis: A Functionalized Heterocyclic Building Block for Cross-Coupling Libraries

For parallel synthesis or library generation in an industrial or academic setting, this compound is a superior choice over non-halogenated analogs. The C–Br bond is a reliable and orthogonal handle for introducing diverse chemical space at the 5-position of the thiophene ring using well-established Suzuki, Sonogashira, or Heck reactions [2]. The known pKa and LogD data [3] also facilitate the purification of final compounds via standard acid-base extraction protocols, which may be more challenging for neutral analogs.

Biophysical and ADME Studies: Investigating Halogen Effects on Lipophilicity and Permeability

Scientists studying the impact of halogenation on drug-like properties can use this compound as a model system to quantify the effect of a single bromine atom on lipophilicity. The 1.6 LogP unit difference versus the non-brominated analog [4] makes it an ideal pair for comparative studies on membrane permeability (e.g., PAMPA or Caco-2 assays) and protein binding. Its pH-dependent LogD profile [3] further allows for the investigation of ionization state on distribution and solubility in different physiological compartments.

Chemical Biology: Synthesis of Biotinylated or Fluorescent Probes

The carboxylic acid functionality provides a convenient and robust point of attachment for linking to affinity tags (e.g., biotin) or fluorophores via amide bond formation [1]. When combined with the 5-bromo group's ability to act as a handle for further functionalization, this molecule offers two distinct, orthogonal sites for chemical elaboration. This dual functionality is absent in simple methylthiophenes or 5-unsubstituted analogs, making it a strategically valuable core for assembling more complex probe molecules.

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